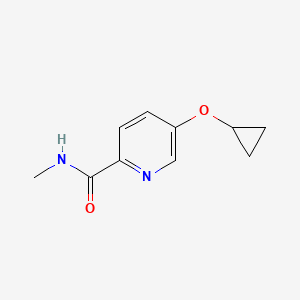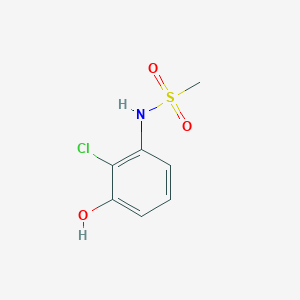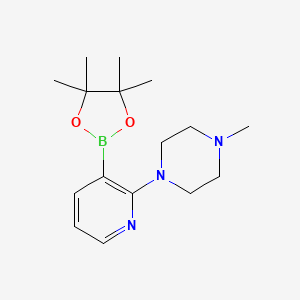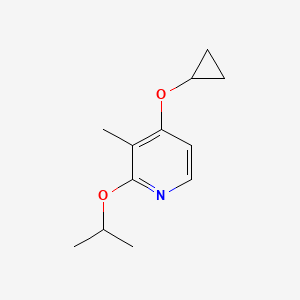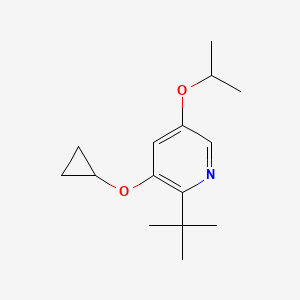
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It is characterized by the presence of a pyridine ring substituted with tert-butyl, cyclopropoxy, and isopropoxy groups. This compound is primarily used in research and development settings.
Métodos De Preparación
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, suggesting that this compound is mainly produced on a smaller scale for research purposes.
Análisis De Reacciones Químicas
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the tert-butyl, cyclopropoxy, and isopropoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine involves its interaction with specific molecular targets, although detailed pathways are not extensively studied. The compound’s effects are likely mediated through its ability to interact with enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
2-Tert-butyl-3-cyclopropoxy-5-isopropoxypyridine can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the pyridine ring.
This compound: Another compound with a pyridine ring but different functional groups.
The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropoxy, and isopropoxy groups, which confer distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-tert-butyl-3-cyclopropyloxy-5-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-12-8-13(18-11-6-7-11)14(16-9-12)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
FKBRQPGPSCNLNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=C(N=C1)C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
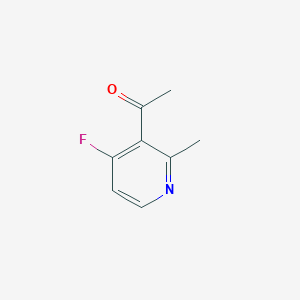
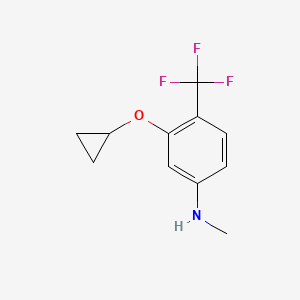
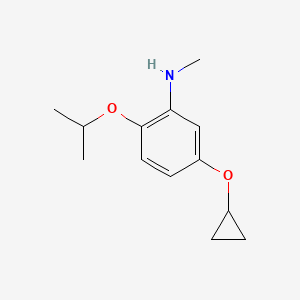
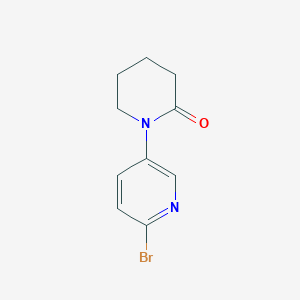
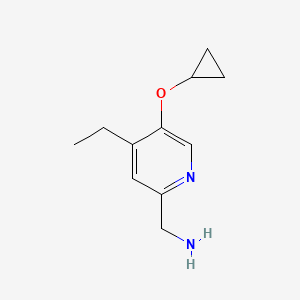

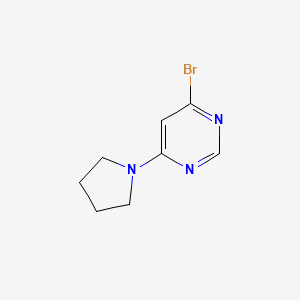
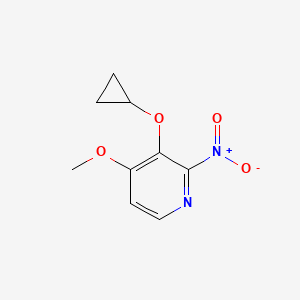
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
